Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol . This compound is characterized by the presence of a cyclopropane ring, a cyano group, and a fluorophenyl group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-cyano-5-fluorobenzyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, and appropriate solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-cyano-4-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-cyano-5-chlorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-cyano-5-bromophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluorine atom also increases the compound’s lipophilicity, potentially improving its pharmacokinetic properties .
Properties
IUPAC Name |
methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11(15)12(2-3-12)9-4-8(7-14)5-10(13)6-9/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVPQGLGYNUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.